Ethyl 4-(4-formylphenoxy)benzoate
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Overview
Description
Ethyl 4-(4-formylphenoxy)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a formyl group attached to a phenoxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-formylphenoxy)benzoate typically involves the esterification of 4-(4-formylphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from a suitable solvent such as acetone .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-(4-carboxyphenoxy)benzoic acid.
Reduction: Ethyl 4-(4-hydroxyphenoxy)benzoate.
Substitution: Ethyl 4-(4-methoxyphenoxy)benzoate.
Scientific Research Applications
Ethyl 4-(4-formylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-formylphenoxy)benzoate depends on its specific application. In the context of local anesthetics, the compound may act by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Ethyl 4-(3-bromo-4-formylphenoxy)benzoate: Similar structure with a bromine atom at the 3-position.
Ethyl 4-(4-hydroxyphenoxy)benzoate: Similar structure with a hydroxyl group instead of a formyl group.
Ethyl 4-(4-methoxyphenoxy)benzoate: Similar structure with a methoxy group instead of a formyl group.
Uniqueness: Ethyl 4-(4-formylphenoxy)benzoate is unique due to the presence of the formyl group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 4-(4-formylphenoxy)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-11H,2H2,1H3 |
InChI Key |
ZZGGGJQZRQBXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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